2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol
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Overview
Description
2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is a derivative of dibenzo[b,f]oxepin, characterized by the presence of a chlorine atom and a hydroxyl group on the oxepin ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol typically involves the chlorination of dibenzo[b,f]oxepin followed by reduction and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the oxepin ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the chlorine atom can introduce various functional groups .
Scientific Research Applications
2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine: Similar structure but with an azepine ring instead of an oxepin ring.
2-Chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one: Another similar compound with a different ring structure.
Dibenzo[b,d]furan-2-ol: Similar in structure but with a furan ring instead of an oxepin ring.
Uniqueness
2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol is unique due to its specific combination of a chlorine atom and a hydroxyl group on the oxepin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-chloro-5,6-dihydrobenzo[b][1]benzoxepin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7,12,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLKKDSKFFQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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